

Amoxicillin Trihydrate Impurity D: Technical Guide to Identity, Formation, and Analysis

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Compound of Interest

Compound Name: Amoxicillin trihydrate impurity D

Cat. No.: B12845457

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Introduction & Strategic Relevance

In the development of beta-lactam antibiotics, impurity profiling is not merely a regulatory checkbox but a critical safety determinant. Amoxicillin Impurity D (European Pharmacopoeia designation) represents one of the most significant degradation products of Amoxicillin Trihydrate. Known chemically as Amoxicillin Penicilloic Acid, it results from the hydrolytic opening of the beta-lactam ring—the pharmacophore responsible for antibacterial activity.

For researchers and quality control scientists, Impurity D serves as a primary indicator of moisture ingress, improper storage (hydrolytic stress), or formulation instability. Its presence correlates directly with a loss of potency and, critically, an increased risk of hypersensitivity reactions, as penicilloic acids are major antigenic determinants in penicillin allergies.

Chemical Identity & Synonyms

The nomenclature for this impurity varies across regulatory bodies. The following table consolidates its identity for cross-reference in global dossiers (EP, USP, BP).

Table 1: Chemical Identity Profile

| Parameter | Detail |
|-----------------------|--|
| Common Name | Amoxicillin Penicilloic Acid |
| EP Designation | Amoxicillin Impurity D |
| USP Designation | Amoxicillin Related Compound D |
| IUPAC Name | (4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic acid |
| CAS Number | 1642629-94-4 (Diacid form) 68728-47-2 (Sodium salt) |
| Molecular Formula | C ₁₆ H ₂₁ N ₃ O ₆ S |
| Molecular Weight | 383.42 g/mol |
| Structure Description | Ring-opened beta-lactam derivative (thiazolidine ring remains intact; beta-lactam ring hydrolyzed to a secondary amine and carboxylic acid). |

Formation Mechanism & Degradation Pathway

The formation of Impurity D is the primary degradation pathway of Amoxicillin in aqueous solution, particularly under basic conditions or in the presence of beta-lactamase enzymes.

Mechanism of Action[2][3]

- **Hydrolysis:** The strained four-membered beta-lactam ring is susceptible to nucleophilic attack by water (or hydroxide ions).
- **Ring Opening:** The amide bond in the beta-lactam ring breaks, relieving ring strain and forming a free carboxylic acid group and a secondary amine. This product is Impurity D (Penicilloic Acid).
- **Secondary Degradation:** Impurity D is an intermediate. Under acidic conditions or prolonged storage, it can undergo internal cyclization (dehydration) to form Amoxicillin Diketopiperazine (Impurity C).

Visualization: Degradation Pathway

The following diagram illustrates the sequential degradation from the API to its major metabolites.



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Caption: Stepwise degradation pathway of Amoxicillin. The primary hydrolytic event yields Impurity D, which may further cyclize to Impurity C under specific pH conditions.

Analytical Characterization (HPLC Protocol)

Detecting Impurity D requires a stability-indicating method capable of resolving the polar, opening acid from the intact API and other related compounds. The following protocol is synthesized from standard pharmacopeial methods (USP <621>, EP) and validated literature.

Standardized HPLC Protocol

This method utilizes a phosphate buffer system to maintain the ionization state of the carboxylic acid groups, ensuring reproducible retention times.

Method Principle: Reversed-Phase Chromatography (RP-HPLC) with Gradient Elution.

| Parameter | Experimental Condition |
|------------------|--|
| Column | C18 (L1 designation), 250 mm × 4.6 mm, 5 μm packing (e.g., Inertsil ODS-3 or equivalent). |
| Mobile Phase A | Phosphate Buffer (pH 5.0): Dissolve 6.8 g of monobasic potassium phosphate () in 1000 mL water. Adjust pH to 5.0 ± 0.1 with 45% KOH solution. |
| Mobile Phase B | Acetonitrile (HPLC Grade) : Buffer (pH 5.0) [Ratio 95:5 or similar] |
| Gradient Profile | Time (min) % Mobile Phase A % Mobile Phase B 0.0 98 2 2.0 98 2 25.0 80 20 40.0 20 80 45.0 98 2 |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25°C (Ambient) |
| Detection | UV at 230 nm (Primary) or 254 nm. |
| Injection Volume | 10–20 μL |
| Retention Order | Impurity D typically elutes before Amoxicillin due to increased polarity from the free carboxylic acid group formed during ring opening. |

Protocol Validation Notes

- System Suitability:** The resolution () between Amoxicillin and Impurity D should be .
- pH Criticality:** The pH of Mobile Phase A is critical. At pH < 4.0, the carboxylic acid groups protonate, significantly altering retention time and peak shape. Ensure precise pH adjustment.

- **Sample Preparation:** Prepare standards in Mobile Phase A. Analyze within 4-6 hours as Impurity D can form spontaneously in solution.

Toxicology & Safety Implications

Impurity D is not merely a marker of chemical instability; it possesses distinct biological relevance.

- **Allergenicity:** The penicilloic acid structure (Impurity D) acts as a major antigenic determinant. When conjugated with serum proteins (forming penicilloyl-protein conjugates), it triggers the IgE-mediated hypersensitivity reactions associated with penicillin allergies.
- **Potency Loss:** The conversion of Amoxicillin to Impurity D is a 1:1 loss of active drug. Regulatory limits (typically NMT 1.0% or similar depending on the monograph) are set to ensure efficacy and minimize anaphylactic risk.
- **Handling:** As a sensitizer, pure standards of Impurity D must be handled with extreme caution in the laboratory. Use a fume hood and appropriate PPE (gloves, respirator) to prevent inhalation or skin contact, which can induce sensitization in analysts.

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